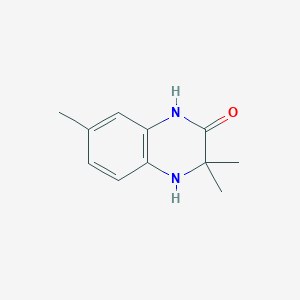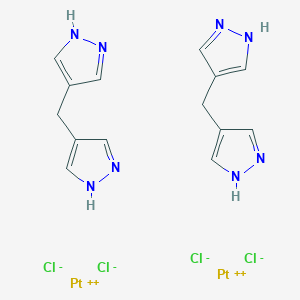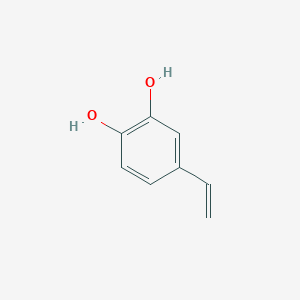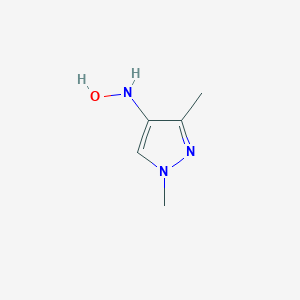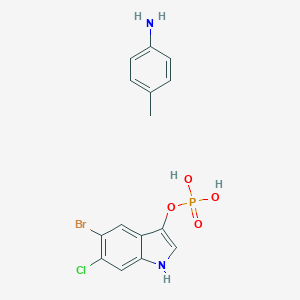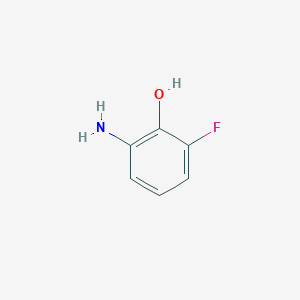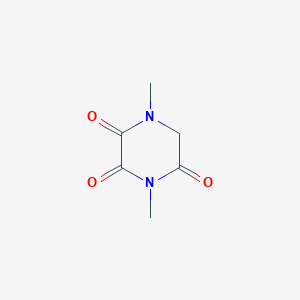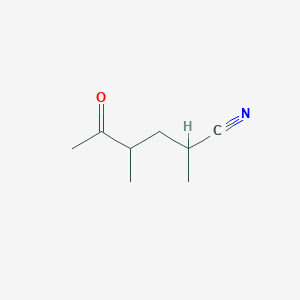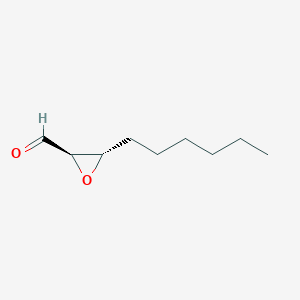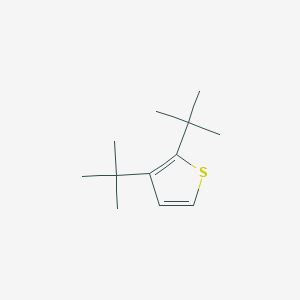
2,3-Ditert-butylthiophene
Descripción general
Descripción
2,3-Ditert-butylthiophene (DTBT) is a sulfur-containing organic compound that belongs to the class of thiophenes. DTBT has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. The unique properties of DTBT, such as its high electron mobility, thermal stability, and solubility, make it an ideal candidate for these applications.
Mecanismo De Acción
The mechanism of action of 2,3-Ditert-butylthiophene in organic electronics and optoelectronics is based on its ability to transport electrons and holes. 2,3-Ditert-butylthiophene has a high electron mobility, which makes it an ideal candidate for use as a charge transport material in organic electronic devices. 2,3-Ditert-butylthiophene also has a low bandgap, which allows it to absorb light in the visible region, making it an ideal candidate for use in organic photovoltaics and organic light-emitting diodes.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,3-Ditert-butylthiophene. However, studies have shown that 2,3-Ditert-butylthiophene has low toxicity and is not mutagenic or carcinogenic. 2,3-Ditert-butylthiophene has been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals. The use of 2,3-Ditert-butylthiophene as a sensing material has the potential to reduce the environmental impact of these pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Ditert-butylthiophene in lab experiments include its high electron mobility, thermal stability, and solubility. 2,3-Ditert-butylthiophene is also relatively easy to synthesize and can be easily modified to tune its properties. The limitations of using 2,3-Ditert-butylthiophene in lab experiments include its low solubility in some solvents, which can make it difficult to work with, and its tendency to form aggregates, which can affect its performance in electronic devices.
Direcciones Futuras
There are several future directions for research on 2,3-Ditert-butylthiophene. One direction is the development of new synthesis methods for 2,3-Ditert-butylthiophene that are more efficient and environmentally friendly. Another direction is the development of new applications for 2,3-Ditert-butylthiophene, such as in the field of biosensors. 2,3-Ditert-butylthiophene has the potential to be used as a sensing material for the detection of various biomolecules, such as proteins and DNA. Finally, research on the stability and degradation of 2,3-Ditert-butylthiophene in different environments is needed to understand its long-term performance in electronic devices.
Aplicaciones Científicas De Investigación
2,3-Ditert-butylthiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. 2,3-Ditert-butylthiophene has been used as a building block for the synthesis of various organic semiconductors, such as polythiophenes, which are widely used in organic solar cells, organic field-effect transistors, and organic light-emitting diodes. 2,3-Ditert-butylthiophene has also been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals.
Propiedades
Número CAS |
128788-04-5 |
|---|---|
Nombre del producto |
2,3-Ditert-butylthiophene |
Fórmula molecular |
C12H20S |
Peso molecular |
196.35 g/mol |
Nombre IUPAC |
2,3-ditert-butylthiophene |
InChI |
InChI=1S/C12H20S/c1-11(2,3)9-7-8-13-10(9)12(4,5)6/h7-8H,1-6H3 |
Clave InChI |
UGSHDMAFOIOKNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(SC=C1)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=C(SC=C1)C(C)(C)C |
Sinónimos |
2,3-DITERT-BUTYLTHIOPHENE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
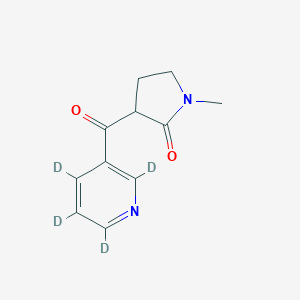
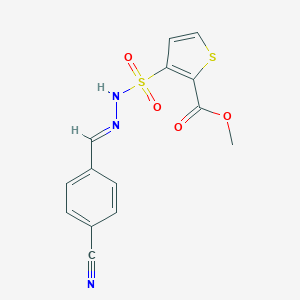
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
